molecular formula C21H30N2O2 B5526069 N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

Cat. No. B5526069
M. Wt: 342.5 g/mol
InChI Key: LGXWLOKUMADARL-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, also known as CPP-109, is a small molecule drug that has been developed as a potential treatment for cocaine addiction. This drug works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, CPP-109 is thought to enhance the expression of genes that are involved in the formation of new synapses in the brain, which may help to reduce cocaine cravings and prevent relapse.

Scientific Research Applications

Structure-Activity Relationship Studies

  • A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, and their evaluation as opioid kappa agonists. This research provides insight into how changes in the structure of compounds similar to N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide can influence biological activity, a key consideration in the development of therapeutic agents (Barlow et al., 1991).

Antioxidant Activity

  • Nguyen et al. (2022) conducted a study on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a structure related to the pyrrolidine ring in this compound, and evaluated their antioxidant activities. This research highlights the potential of pyrrolidine derivatives in acting as radical scavengers, which could be applicable in designing compounds for oxidative stress-related conditions (Nguyen et al., 2022).

Photochemical Synthesis

  • The work by Jiang et al. (2013) on the photochemical formation of N-arylacetyl lactams from N-phenylglyoxylic acid derivatives provides a methodological insight that could be applied to the synthesis of compounds like this compound, particularly in the context of creating lactam structures, which are prevalent in various bioactive compounds (Jiang et al., 2013).

Chemical Reactivity and Biological Evaluation

  • Farouk et al. (2021) explored the acetylation of a N-pyrimidinylacetamide derivative and its subsequent chemical reactivity, leading to the synthesis of various heterocyclic compounds. This study underscores the versatility of acetamide derivatives in chemical syntheses, potentially applicable to the acetamide portion of this compound (Farouk et al., 2021).

Antimicrobial Agents

  • Darwish et al. (2014) aimed to synthesize new heterocyclic compounds with a sulfamoyl moiety for antimicrobial applications. The research into diverse heterocyclic structures and their bioactivities can provide a framework for understanding how compounds like this compound might be tailored for antimicrobial uses (Darwish et al., 2014).

properties

IUPAC Name

N-[(3S,4R)-1-(1-phenylcyclopentanecarbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-3-9-17-14-23(15-19(17)22-16(2)24)20(25)21(12-7-8-13-21)18-10-5-4-6-11-18/h4-6,10-11,17,19H,3,7-9,12-15H2,1-2H3,(H,22,24)/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXWLOKUMADARL-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.